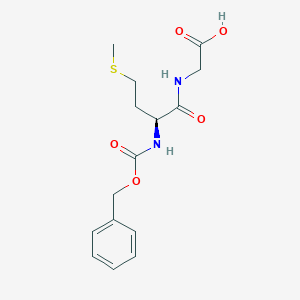
Z-L-Methionyl glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Z-L-Methionyl glycine is a dipeptide consisting of the amino acids methionine and glycine. This compound is often studied for its potential role in biochemical processes and protein synthesis. Methionine is an essential amino acid, meaning it must be obtained through diet, and it plays a critical role in various physiological functions. Glycine, on the other hand, is the simplest amino acid and is involved in numerous metabolic processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Z-L-Methionyl glycine typically involves the coupling of methionine and glycine. One common method is the use of peptide synthesis techniques, where the carboxyl group of methionine is activated and then coupled with the amino group of glycine. This can be achieved using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions .
Industrial Production Methods: Industrial production of this compound can be achieved through fermentation processes. Methionine can be produced by microbial fermentation, followed by enzymatic conversion to the desired dipeptide. This method is eco-sustainable and can be optimized through strain development and enzyme engineering .
化学反应分析
Types of Reactions: Z-L-Methionyl glycine can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Reduction of oxidized methionine residues back to methionine.
Substitution: Substitution reactions involving the amino or carboxyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Various coupling reagents like DCC and NHS are used for peptide bond formation
Major Products:
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Methionine.
Substitution: Peptide derivatives with modified amino or carboxyl groups.
科学研究应用
Z-L-Methionyl glycine has several scientific research applications:
Chemistry: Used in the study of peptide synthesis and protein structure.
Biology: Investigated for its role in protein synthesis and metabolic pathways.
Medicine: Potential therapeutic applications due to the essential nature of methionine and its involvement in various physiological processes.
Industry: Used in the production of nutritional supplements and as a feed additive
作用机制
The mechanism of action of Z-L-Methionyl glycine involves its incorporation into proteins during synthesis. Methionine serves as a methyl donor in transmethylation reactions, which are crucial for various metabolic processes. Glycine acts as a precursor for the synthesis of other amino acids and is involved in the formation of collagen and other proteins .
相似化合物的比较
L-Methionyl-L-glycine: Another dipeptide with similar properties.
L-Glycyl-L-methionine: An isomeric dipeptide with glycine and methionine in reverse order.
Uniqueness: Z-L-Methionyl glycine is unique due to its specific sequence and the presence of the Z-protecting group, which can influence its reactivity and stability. This compound is often used in studies to understand the role of methionine in protein synthesis and its potential therapeutic applications .
属性
IUPAC Name |
2-[[(2S)-4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5S/c1-23-8-7-12(14(20)16-9-13(18)19)17-15(21)22-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,16,20)(H,17,21)(H,18,19)/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCXGVZPVRHHBX-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
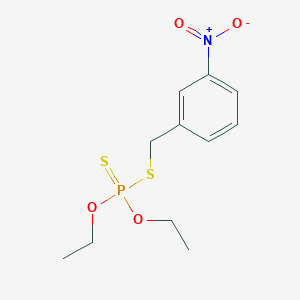

![Thiazolo[5,4-d]pyrimidine, 7-methyl-](/img/structure/B80153.png)
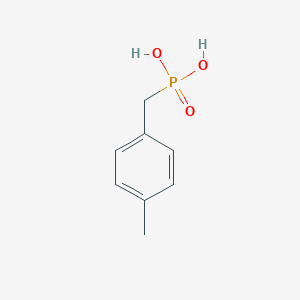
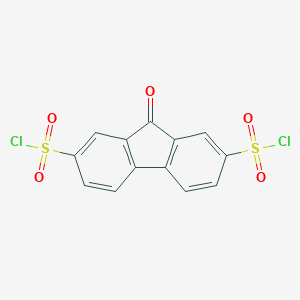
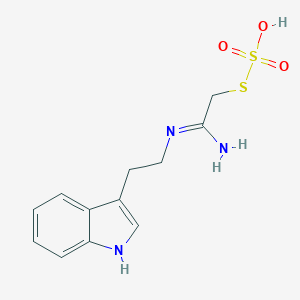
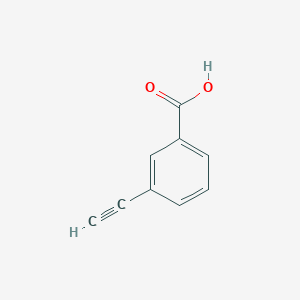
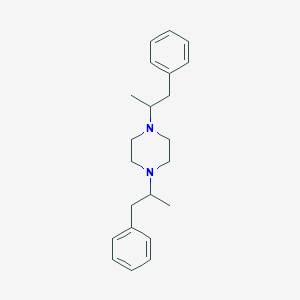
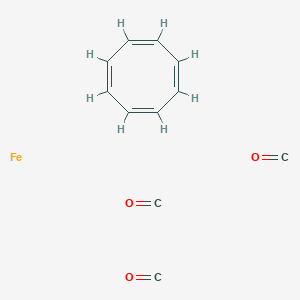
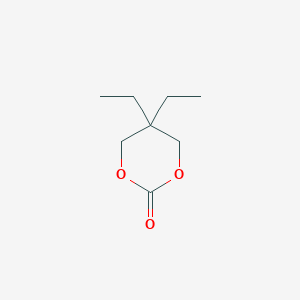
![N-[(3S,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5R,6R)-4-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[[(2S,3S,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B80167.png)



